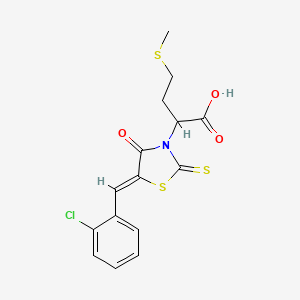
(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Anti-Fatigue Effects
A study by Wu et al. (2014) explored the synthesis of benzamide derivatives, including those similar to the compound . These derivatives were used to investigate their anti-fatigue effects in weight-loaded forced swimming mice, demonstrating enhanced swimming capacity in mice. This research suggests potential applications in fatigue-related conditions (Wu et al., 2014).
Anti-Arrhythmic Activity
Research conducted by Abdel‐Aziz et al. (2009) involved the synthesis of piperidine-based derivatives, including those structurally similar to the specified compound. These derivatives exhibited significant anti-arrhythmic activity, indicating potential for development into therapeutic agents for arrhythmias (Abdel‐Aziz et al., 2009).
Antipsychotic Agents
Norman et al. (1996) synthesized heterocyclic analogues of a compound structurally similar to the specified compound for potential use as antipsychotic agents. These analogues were evaluated for their binding to dopamine and serotonin receptors, indicating potential applications in psychiatric disorders (Norman et al., 1996).
Cytotoxicity Against Cancer Cells
Hassan et al. (2014) synthesized compounds, including pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study indicates potential applications in cancer research (Hassan et al., 2014).
Polymer Synthesis
Yu et al. (1999) conducted a study on the synthesis of ordered poly(amide−acylhydrazide−amide) using a compound structurally similar to the one . This research provides insights into the applications of these compounds in polymer chemistry (Yu et al., 1999).
Analgesic and Antiparkinsonian Activities
Amr et al. (2008) synthesized thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from compounds structurally related to the specified compound. These derivatives exhibited good analgesic and antiparkinsonian activities, suggesting potential therapeutic applications (Amr et al., 2008).
Anti-TMV and Antimicrobial Activities
Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat. These compounds demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Histone Deacetylase Inhibitors
Bressi et al. (2010) synthesized benzimidazole and imidazole inhibitors of histone deacetylases, which included N1-piperidine derivatives. These compounds were found to be nanomolar inhibitors of human histone deacetylases and showed efficacy in human tumor xenograft models, indicating potential applications in cancer treatment (Bressi et al., 2010).
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-11-15(19-23-12)18-17(22)13-6-8-20(9-7-13)16(21)5-4-14-3-2-10-24-14/h2-5,10-11,13H,6-9H2,1H3,(H,18,19,22)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBCDVYTOVELOA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

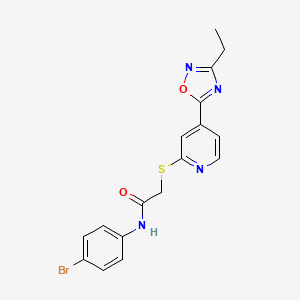
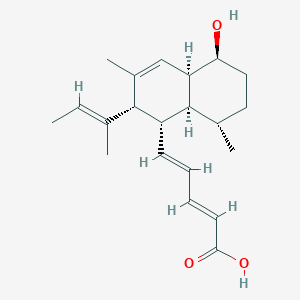
![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)
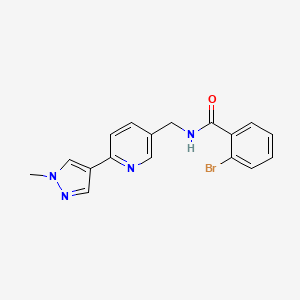
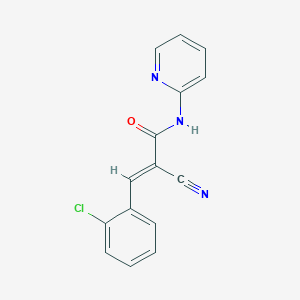

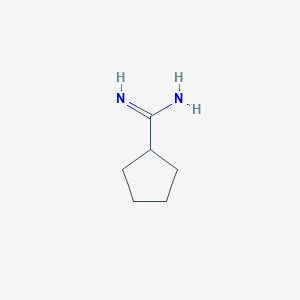
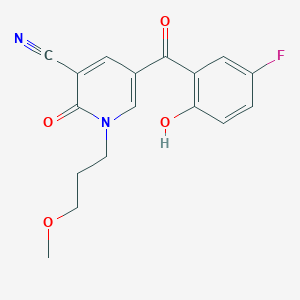

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2554761.png)
![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)
![3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B2554766.png)
